Nickel-Nanopartikel
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nicomol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and as an active ingredient in hypolipidemic drugs
Wirkmechanismus
Target of Action
Nicomol is an orally active hypolipidemic agent It is known to interact with the body’s lipid metabolism processes .
Mode of Action
Nicomol works by increasing the level of high-density lipoprotein cholesterol (HDL-C) in the body . HDL-C is often referred to as “good cholesterol” because it carries cholesterol from other parts of your body back to your liver, which removes the cholesterol from your body . Additionally, Nicomol inhibits the rapid rise of plasma free fatty acids . This action helps to control the level of lipids in the body, contributing to its hypolipidemic effects .
Biochemical Pathways
Given its role in lipid metabolism, it is likely that nicomol interacts with pathways involved in the synthesis, transport, and breakdown of lipids in the body .
Pharmacokinetics
As an orally active agent, nicomol is likely absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .
Result of Action
The primary result of Nicomol’s action is a decrease in lipid levels in the body. By increasing HDL-C levels and inhibiting the rapid rise of plasma free fatty acids, Nicomol helps to control lipid levels, thereby reducing the risk of conditions associated with high lipid levels, such as cardiovascular disease .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Nicomol kann durch Veresterung von Nicotinsäure mit einem geeigneten Alkohol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Nicomol umfasst großtechnische Veresterungsprozesse unter Verwendung von automatisierten Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
Nicomol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Nicomol kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von Nicomol kann zur Bildung von Alkoholderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren
Reduktion: Alkoholderivate
Substitution: Verschiedene substituierte Nicotinsäurederivate
Wissenschaftliche Forschungsanwendungen
Nicomol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Untersucht werden seine Auswirkungen auf den Lipidstoffwechsel und seine potenzielle Rolle bei der Regulierung des Cholesterinspiegels.
Medizin: Untersucht werden seine potenziellen therapeutischen Wirkungen bei der Behandlung von Hyperlipidämie und Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und als Wirkstoff in hypolipidämischen Arzneimitteln verwendet
Wirkmechanismus
Nicomol entfaltet seine Wirkung, indem es bestimmte Enzyme hemmt, die an der Entzündungsreaktion und der Proliferation von Krebszellen beteiligt sind. Es zielt in erster Linie auf die Janus-Kinase (JAK)-Familie von Enzymen ab, die eine entscheidende Rolle in den Signalwegen spielen, die Immunantworten und Zellwachstum regulieren. Durch die Hemmung von JAK-Enzymen reduziert Nicomol die Produktion von pro-inflammatorischen Zytokinen und hemmt das Wachstum von Krebszellen. Zusätzlich wirkt sich Nicomol auf den NF-κB-Signalweg aus, wodurch Entzündungsreaktionen weiter unterdrückt und die Apoptose von Krebszellen gefördert werden .
Vergleich Mit ähnlichen Verbindungen
Nicomol ist im Vergleich zu anderen Niacin-Derivaten einzigartig aufgrund seiner spezifischen hypolipidämischen Aktivität und seiner Fähigkeit, den HDL-C-Spiegel zu erhöhen. Zu den ähnlichen Verbindungen gehören:
Niacin: Ein Vitamin-B3-Derivat mit lipidsenkender Wirkung.
Nicotinsäure: Eine andere Form von Vitamin B3, die zur Behandlung von Hyperlipidämie eingesetzt wird.
Nicotinamid: Eine Form von Vitamin B3 mit verschiedenen biologischen Aktivitäten, aber weniger effektiv in der Lipidregulation
Nicomol zeichnet sich durch seine spezifische Molekülstruktur aus, die es ihm ermöglicht, Lipidstoffwechselwege effektiv anzusprechen und therapeutische Vorteile bei der Behandlung von Hyperlipidämie und Herz-Kreislauf-Erkrankungen zu bieten.
Eigenschaften
IUPAC Name |
[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAHPESAMYMDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048722 | |
Record name | Nicomolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27959-26-8 | |
Record name | Nicomol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicomol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicomolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicomol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicomol and what is its mechanism of action in lowering lipid levels?
A1: Nicomol (2,2,6,6-tetrakis (nicotinoyloxymethyl) cyclohexanol) is a prodrug of nicotinic acid, also known as vitamin B3. While its exact mechanism in lowering lipids is not fully elucidated, nicomol, like nicotinic acid, likely acts by inhibiting lipolysis in adipose tissue. [] This reduces the release of free fatty acids into the bloodstream, which are precursors for triglyceride synthesis in the liver. This, in turn, can lead to a decrease in serum triglyceride and total cholesterol levels. [, , ]
Q2: How does nicomol affect different lipoprotein fractions?
A2: Nicomol has been shown to selectively increase the serum levels of high-density lipoprotein (HDL) cholesterol, specifically the HDL2e subfraction. [, ] This is significant because HDL cholesterol is considered "good" cholesterol, playing a role in reverse cholesterol transport, which removes excess cholesterol from the body.
Q3: Does nicomol affect calcium levels?
A3: Studies in rabbits fed a cholesterol-rich diet have shown that nicomol, in combination with a low dose of ibudilast (2.5 mg/kg/day), can reduce calcium deposition in the central nervous system and abdominal aorta. [] This effect is thought to be related to the anti-inflammatory properties of these drugs.
Q4: Has nicomol shown any protective effects against drug-induced toxicity?
A5: Yes, research in mice indicates that nicomol might offer protection against the toxic effects of adriamycin (doxorubicin). [] Mice treated with nicomol showed significantly increased survival times compared to control groups. This protective effect is suggested to be related to nicomol's anti-hyperlipidemic properties.
Q5: Are there any known applications of nicomol in cardiovascular diseases?
A7: Nicomol has been investigated for potential benefits in managing cardiovascular diseases, particularly in cases of ischemic heart disease. [] Research suggests it might be beneficial in improving the lipoprotein profile in individuals with this condition.
Q6: Does nicomol influence the activity of liver enzymes?
A8: Studies in rats suggest that, compared to other lipid-lowering drugs like clofibrate, nicomol has minimal impact on the activity of liver enzymes, including those associated with peroxisomes. [, ] This suggests a potentially different mechanism of action compared to fibrate-class drugs.
Q7: What is the significance of the nicomol test in certain medical conditions?
A9: A "nicomol test" has been explored for its application in diagnosing Raynaud's syndrome, particularly in cases linked to vibration exposure. [] This suggests a potential use of nicomol in evaluating vascular reactivity in specific patient populations.
Q8: Are there any studies comparing the effects of nicomol with other hypolipidemic drugs?
A10: Yes, some research compares the effects of nicomol with other hypolipidemic drugs, particularly clofibrate. [] The findings suggest that nicomol might have a different mechanism of action and a distinct impact on lipid metabolism and liver enzyme activity compared to clofibrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.